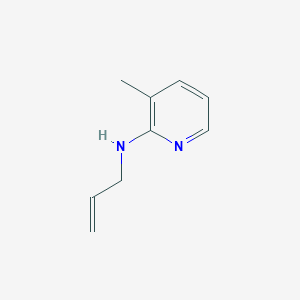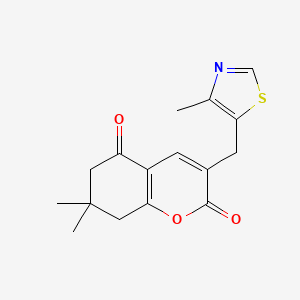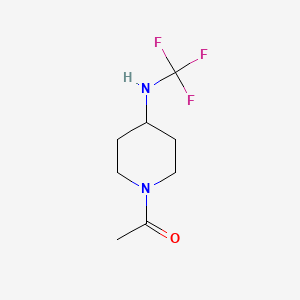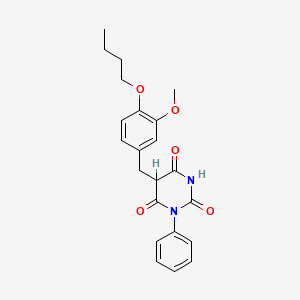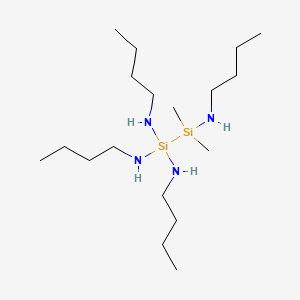
N,N',N'',N'''-(1,1-Dimethyl-1-disilanyl-2-ylidyne)tetrabutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to butylamino groups and methyl groups. Organosilicon compounds are known for their unique properties, including thermal stability, hydrophobicity, and flexibility, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane typically involves the reaction of chlorosilanes with butylamine under controlled conditions. A common synthetic route might include:
Step 1: Reacting dichlorodimethylsilane with butylamine in the presence of a base such as triethylamine.
Step 2: Purification of the product through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but with optimized conditions for large-scale synthesis. This might include:
- Use of continuous flow reactors to ensure consistent product quality.
- Implementation of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Silanols, siloxanes.
Substitution Products: Compounds with different functional groups replacing the butylamino groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane exerts its effects depends on its application:
In Chemistry: Acts as a reactive intermediate in the synthesis of other compounds.
In Biology and Medicine: Interacts with biological molecules through hydrogen bonding and hydrophobic interactions.
In Industry: Provides thermal stability and hydrophobic properties to materials.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar thermal stability.
Hexamethyldisilazane: Another organosilicon compound with applications in surface treatment and as a reagent in organic synthesis.
Uniqueness
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is unique due to the presence of butylamino groups, which impart specific reactivity and properties not found in simpler organosilicon compounds.
Properties
CAS No. |
53446-25-6 |
|---|---|
Molecular Formula |
C18H46N4Si2 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[dimethyl-[tris(butylamino)silyl]silyl]butan-1-amine |
InChI |
InChI=1S/C18H46N4Si2/c1-7-11-15-19-23(5,6)24(20-16-12-8-2,21-17-13-9-3)22-18-14-10-4/h19-22H,7-18H2,1-6H3 |
InChI Key |
RQBIKSFUFPXBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN[Si](C)(C)[Si](NCCCC)(NCCCC)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


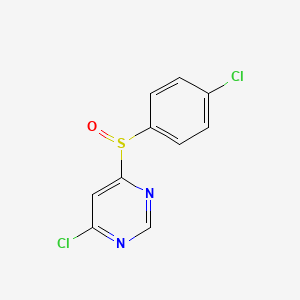

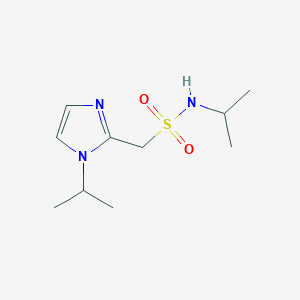
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
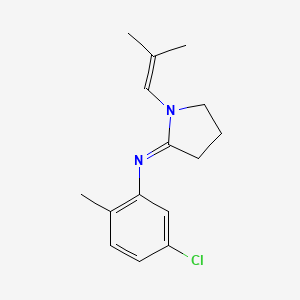
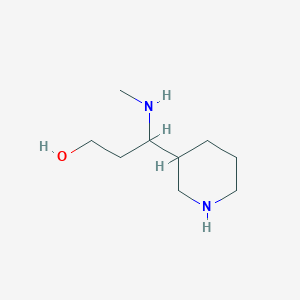
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
